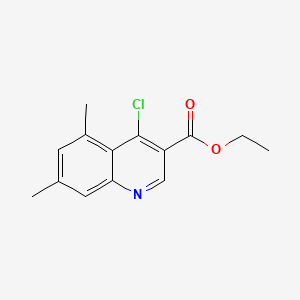

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical trajectory of quinoline research, which began in the 19th century when quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The evolution of quinoline chemistry accelerated significantly in the mid-20th century, particularly following the discovery of nalidixic acid in the 1960s as a by-product during the synthesis of antimalarial compounds. This historical precedent established the foundation for investigating various quinoline derivatives, including substituted quinoline-3-carboxylates, as potential bioactive compounds.

The specific development of this compound emerged from systematic efforts to explore the structure-activity relationships within quinoline carboxylate derivatives. Research conducted in the latter half of the 20th century demonstrated that modifications at specific positions on the quinoline ring could significantly alter the biological and chemical properties of these compounds. The incorporation of chlorine substituents at position 4 and methyl groups at positions 5 and 7 represents a strategic approach to modulating the electronic and steric properties of the quinoline scaffold.

Imperial Chemical Industries played a pioneering role in the early exploration of quinolone derivatives, with patents dating back to the 1950s that claimed various quinolone core structures. This early work established the scientific foundation for subsequent investigations into more complex substituted quinolines, including those with carboxylate functionalities at position 3. The historical development of quinoline chemistry has consistently emphasized the importance of positional substitution in determining the properties and applications of these heterocyclic compounds.

Significance in Quinoline Chemistry

This compound occupies a significant position within quinoline chemistry due to its unique substitution pattern and the synthetic challenges associated with its preparation. The compound exemplifies the complexity achievable through modern synthetic organic chemistry, incorporating multiple functional groups in a precisely controlled arrangement. The presence of the ethyl carboxylate group at position 3 provides a versatile handle for further chemical transformations, while the chlorine substituent at position 4 and methyl groups at positions 5 and 7 create a distinctive electronic environment within the quinoline ring system.

The structural features of this compound have implications for understanding the broader principles governing quinoline reactivity and selectivity. Research has demonstrated that quinoline-3-carboxylates can be synthesized through various methodological approaches, including reactions between indoles and halodiazoacetates under rhodium catalysis. These synthetic pathways highlight the importance of regioselective control in quinoline synthesis, particularly when multiple substitution sites are involved.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger class of bioactive quinoline derivatives. The quinoline scaffold has been extensively studied for its presence in natural products and pharmaceuticals, with over 200 biologically active quinoline and quinazoline alkaloids identified in nature. The specific substitution pattern present in this compound provides insights into how structural modifications can be systematically introduced to modulate the properties of quinoline-based molecules.

Table 1: Structural and Physical Properties of this compound

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to exploration of structure-property relationships. Current research efforts focus on establishing efficient synthetic routes that can accommodate the specific substitution pattern required for this compound, particularly addressing the challenges associated with regioselective introduction of substituents at positions 4, 5, and 7 of the quinoline ring system.

Synthetic methodology research has revealed that the preparation of quinoline-3-carboxylates can be achieved through novel cyclopropanation-ring expansion pathways, utilizing rhodium-catalyzed reactions between indoles and ethyl halodiazoacetates. These investigations have demonstrated that the reaction proceeds through a mechanism involving initial cyclopropanation at the 2- and 3-positions of the indole, followed by ring-opening and elimination processes that ultimately lead to quinoline formation. The scope of these reactions has been shown to accommodate various substitution patterns, including those present in this compound.

The research scope extends beyond synthetic considerations to encompass detailed characterization studies that provide insights into the physicochemical properties of this compound. Collision cross section measurements have been conducted using various ionization modes, revealing specific values for different adduct formations. These studies contribute to the development of analytical methodologies for identifying and quantifying quinoline derivatives in complex mixtures.

Table 2: Predicted Collision Cross Section Data for this compound

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| [M+H]+ | 264.07860 | 155.9 |

| [M+Na]+ | 286.06054 | 167.1 |

| [M-H]- | 262.06404 | 159.8 |

| [M+NH4]+ | 281.10514 | 174.1 |

| [M+K]+ | 302.03448 | 162.4 |

| [M+H-H2O]+ | 246.06858 | 149.8 |

Contemporary research objectives also include the investigation of this compound as a building block for more complex molecular architectures. The presence of multiple reactive sites within the molecule provides opportunities for diverse chemical transformations, including those that might lead to novel pharmaceutical agents or materials with specialized properties. The carboxylate functionality at position 3 serves as a particularly versatile synthetic handle, enabling various coupling reactions and functional group transformations that can significantly expand the chemical space accessible from this starting material.

The scope of current research encompasses both fundamental and applied aspects of quinoline chemistry, with this compound serving as a representative example of the complexity and potential inherent in substituted quinoline derivatives. Ongoing investigations continue to explore the synthetic methodologies required for efficient preparation of such compounds, while simultaneously examining their properties and potential applications in various fields of chemical research.

Properties

IUPAC Name |

ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIBBHSQWPMQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2N=C1)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363157 | |

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-49-7 | |

| Record name | ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions . Another method involves the Pfitzinger reaction, which entails the condensation of isatin and a ketone in an alkaline medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered electronic properties.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Methyl Substitution

a) Ethyl 4-Chloro-5,8-dimethylquinoline-3-carboxylate (CAS 338954-51-1)

- Key Difference : Methyl groups at positions 5 and 8 (vs. 5 and 7 in the target compound).

- Impact : Altered steric and electronic effects due to the shifted methyl group. Position 8 substitution may reduce planarity, affecting interactions with flat biological targets like enzymes .

b) Ethyl 4-Chloro-6,7-dimethylquinoline-3-carboxylate (CAS 13720-94-0)

- Key Difference : Methyl groups at positions 6 and 6.

c) Ethyl 4-Chloro-7,8-dimethylquinoline-3-carboxylate (CAS 56824-88-5)

- Key Difference : Methyl groups at positions 7 and 7.

- Impact: The adjacent methyl groups create a crowded quinoline ring, which may lower solubility in polar solvents compared to the target compound .

Halogen and Functional Group Variations

a) Ethyl 4-Chloro-5,7-difluoroquinoline-3-carboxylate (CAS 311346-69-7)

- Key Difference : Fluorine atoms at positions 5 and 7 (vs. methyl groups).

- This could improve binding to polar enzyme pockets but reduce lipophilicity .

b) Ethyl 5,7-Dichloro-4-hydroxyquinoline-3-carboxylate (CAS Reference3713)

- Key Difference : Two chlorine atoms at positions 5 and 7, plus a hydroxyl group at position 4.

- Impact : The hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, making this compound more water-soluble but less membrane-permeable than the target compound .

c) Ethyl 4-Chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

- Key Difference : Nitro group at position 8.

Core Structure Modifications

a) Ethyl 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8)

- Key Difference: Bicyclic naphthyridine core instead of quinoline.

- Impact : Reduced aromaticity alters electron distribution, affecting π-π stacking interactions with biological targets. The saturated ring may also improve metabolic stability .

b) Ethyl 7-Chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

- Key Difference : Hydroxyl group at position 4 and methyl at position 2.

- Impact : The hydroxyl group enhances solubility but introduces pH-dependent ionization, which may complicate formulation .

Biological Activity

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of a chloro substituent and two methyl groups at the 5 and 7 positions. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound modulates these targets, leading to diverse biological effects. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

Comparative Antimicrobial Efficacy

| Compound Name | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm against E. coli |

| 5,7-Dibromo-8-hydroxyquinoline | 18 mm against S. aureus |

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | 12 mm against P. aeruginosa |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have shown that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study: Anticancer Activity

In a study published in Nature, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Safety Profile

While the compound shows promising biological activity, its safety profile is crucial for further development. According to safety data sheets, no acute toxicity has been reported under normal laboratory conditions; however, standard precautions should be taken when handling the compound .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate for laboratory handling?

- Methodological Answer: Key properties include a molecular formula of C₁₄H₁₄ClNO₂ , density of 1.222 g/cm³, boiling point of 363.3°C at 760 mmHg, and vapor pressure of 1.82E-05 mmHg at 25°C . These parameters influence storage (e.g., airtight containers in dry, ventilated areas) and experimental design (e.g., solvent selection based on boiling point).

Q. What methodologies are recommended for synthesizing this compound?

- Methodological Answer: Synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters, followed by chlorination and esterification. For example, analogous quinoline esters are synthesized via regioselective reactions under controlled temperatures (70–100°C) and catalysts like phosphorus oxychloride (POCl₃) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm substituent positions and ester functionality.

- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 263.07 [M+H]+).

- Elemental analysis to verify C, H, N, and Cl content .

Advanced Questions

Q. How can regioselectivity challenges during derivative synthesis be addressed?

- Methodological Answer: Regioselectivity in quinoline derivatives is influenced by reaction conditions. For example:

- Temperature modulation : Lower temperatures favor kinetic products (e.g., 4-chloro substitution).

- Directing groups : Electron-withdrawing groups (e.g., -Cl) at specific positions guide functionalization .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer: Cross-validate using:

- X-ray crystallography to unambiguously determine substituent positions (e.g., C—H⋯O/Cl interactions in crystal packing ).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- High-resolution MS to distinguish isobaric species .

Q. How do substitution patterns on the quinoline ring affect biological activity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies on analogs reveal:

- Chlorine at C4 enhances antimicrobial activity by increasing lipophilicity.

- Methyl groups at C5/C7 may sterically hinder target binding, reducing efficacy. Testing involves minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Q. What computational approaches predict reactivity in biological systems?

- Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like DNA gyrase.

- MD simulations assess stability of ligand-protein complexes over time.

- DFT calculations (e.g., Gaussian) predict frontier molecular orbitals (HOMO/LUMO) for reactivity indices .

Q. How do intermolecular interactions in crystal structures inform material design?

- Methodological Answer: Hydrogen bonds (e.g., C—H⋯O) and π-π stacking in crystals influence:

- Solubility : Strong intermolecular forces reduce solubility in polar solvents.

- Thermal stability : Dense packing increases melting points.

- Drug formulation : Cocrystals with coformers (e.g., carboxylic acids) enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.